ビス(2-メチルフェニル)メタノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Chemistry

- Intermediate in Organic Synthesis : It serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) makes it versatile for creating diverse chemical compounds.

Biology

- Antimicrobial Activity : Research indicates that bis(2-methylphenyl)methanol exhibits significant antimicrobial properties against various bacterial strains. For example:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 18 |

- Antioxidant Properties : The compound has demonstrated notable antioxidant activity in assays such as DPPH and ABTS radical scavenging tests, indicating potential protective effects against oxidative stress.

Medicine

- Drug Development Potential : The compound is explored for its pharmacophore properties in medicinal chemistry. Its structural characteristics allow for interactions with biological macromolecules, potentially leading to the development of new therapeutic agents.

Industrial Applications

- Specialty Chemicals Production : Bis(2-methylphenyl)methanol is utilized in the production of specialty chemicals and materials with specific properties tailored for industrial applications.

Case Studies and Research Findings

- Antimicrobial Study : A study highlighted the structure-activity relationship of bis(2-methylphenyl)methanol derivatives, showing that modifications in methyl groups significantly affect antimicrobial potency.

- Neurotoxicity Investigation : Research on related compounds indicated potential neurotoxic effects linked to prenatal exposure. This emphasizes the need for safety assessments regarding compounds related to bis(2-methylphenyl)methanol.

- Comparative Analysis with Related Compounds :

| Compound | Activity Profile |

|---|---|

| Bis(4-methylphenyl)methanol | Stronger antimicrobial but less antioxidant |

| Bis(3-methylphenyl)methanol | Moderate activity; varying effects on cell lines |

| Bis(2-chlorophenyl)methanol | Enhanced neurotoxic effects observed |

準備方法

Synthetic Routes and Reaction Conditions: Bis(2-methylphenyl)methanol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylmagnesium bromide with benzophenone, followed by hydrolysis. The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent moisture interference.

Industrial Production Methods: In industrial settings, the production of Bis(2-methylphenyl)methanol may involve the use of Grignard reagents or other organometallic compounds. The process is optimized for high yield and purity, often employing large-scale reactors and continuous flow systems to ensure consistent production.

化学反応の分析

Types of Reactions: Bis(2-methylphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form corresponding hydrocarbons.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Formation of bis(2-methylphenyl)ketone.

Reduction: Formation of 2-methylbiphenyl.

Substitution: Formation of nitro or halogenated derivatives of Bis(2-methylphenyl)methanol.

作用機序

The mechanism of action of Bis(2-methylphenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic rings can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes.

類似化合物との比較

- Bis(4-methylphenyl)methanol

- Bis(3-methylphenyl)methanol

- Bis(2-chlorophenyl)methanol

Comparison: Bis(2-methylphenyl)methanol is unique due to the position of the methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical and chemical properties, such as solubility, melting point, and reactivity in substitution reactions.

生物活性

Bis(2-methylphenyl)methanol, also known as 2,2'-dimethyl-1,1'-biphenyl-4,4'-diol, is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

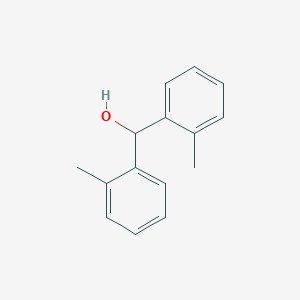

Chemical Structure and Properties

Bis(2-methylphenyl)methanol has the following chemical structure:

- Molecular Formula : C15H16O

- Molecular Weight : 224.29 g/mol

The compound features two 2-methylphenyl groups attached to a central methanol moiety. Its structure allows for various interactions with biological molecules, particularly through hydrogen bonding and π-π stacking due to the aromatic rings.

1. Antimicrobial Properties

Research indicates that Bis(2-methylphenyl)methanol exhibits antimicrobial activity against several bacterial strains. A study using the agar well diffusion method demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 22 |

| Pseudomonas aeruginosa | 20 |

| Klebsiella pneumoniae | 18 |

2. Antioxidant Activity

The antioxidant capacity of Bis(2-methylphenyl)methanol has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting potential protective effects against oxidative stress .

3. Neurotoxicity Studies

Recent studies have explored the neurotoxic effects of bis(2-methylphenyl) phosphate (BMPP), a metabolite related to Bis(2-methylphenyl)methanol. In prenatal exposure studies, children with detectable BMPP levels exhibited increased externalizing and internalizing behavior problems . This highlights the importance of assessing the safety profile of compounds related to Bis(2-methylphenyl)methanol.

The biological activity of Bis(2-methylphenyl)methanol is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group in the methanol moiety can form hydrogen bonds with biological macromolecules, influencing their conformation and function.

- Aromatic Interactions : The presence of two aromatic rings allows for π-π interactions with nucleic acids and proteins, potentially affecting binding affinities and enzymatic activities .

Case Studies and Research Findings

Several studies have contributed to understanding the biological implications of Bis(2-methylphenyl)methanol:

- A study on structural analogs found that modifications in the methyl groups significantly affected antimicrobial potency, suggesting a structure-activity relationship that could guide further drug development .

- Another investigation into derivatives of bisphenol compounds indicated that variations in substituents could enhance or diminish biological activity, emphasizing the need for careful design in medicinal chemistry applications .

Comparison with Related Compounds

To contextualize the biological activity of Bis(2-methylphenyl)methanol, it is useful to compare it with similar compounds:

| Compound | Activity Profile |

|---|---|

| Bis(4-methylphenyl)methanol | Stronger antimicrobial but less antioxidant |

| Bis(3-methylphenyl)methanol | Moderate activity; varying effects on cell lines |

| Bis(2-chlorophenyl)methanol | Enhanced neurotoxic effects observed |

特性

IUPAC Name |

bis(2-methylphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O/c1-11-7-3-5-9-13(11)15(16)14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZNYQJRUZQVNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C2=CC=CC=C2C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。